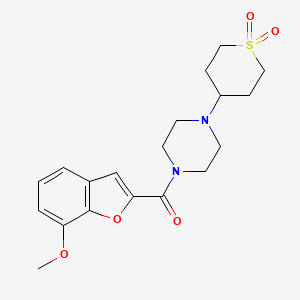

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Description

Structural Analysis of Pharmacophore Integration

The compound integrates three distinct pharmacophoric elements:

- Piperazine core : A six-membered diamine ring that enhances conformational flexibility and enables hydrogen bonding with biological targets. Piperazine derivatives are widely recognized for modulating neurotransmitter receptors and enzymes.

- 7-Methoxybenzofuran : A bicyclic aromatic system with a methoxy substituent at position 7. The benzofuran scaffold contributes π-π stacking interactions, while the methoxy group increases lipophilicity and metabolic stability.

- 1,1-Dioxidotetrahydro-2H-thiopyran : A sulfone-containing thiopyran ring that introduces polarizability and electron-withdrawing effects. Sulfone groups are known to improve solubility and oxidative stability compared to thioether analogs.

Table 1: Key Structural Features and Functional Roles

The methanone linker bridges the piperazine and benzofuran moieties, creating a planar configuration that facilitates target binding. This design avoids steric clashes while maintaining optimal bond angles for intermolecular interactions.

Molecular Hybridization Design Strategy

The compound’s architecture follows a convergent hybridization approach , merging structural motifs from three bioactive classes:

- Piperazine-based antipsychotics (e.g., aripiprazole)

- Benzofuran-containing anticoagulants (e.g., dabigatran)

- Sulfone-modified enzyme inhibitors (e.g., sulfonamide antibiotics)

Rationale for component integration :

- Piperazine-thiopyran fusion : The tetrahydrothiopyran sulfone substituent at position 4 of the piperazine ring introduces stereochemical diversity while mitigating metabolic oxidation at the piperazine nitrogen.

- Benzofuran positioning : The 7-methoxy group directs electrophilic substitution away from the fused furan ring, preserving aromaticity during synthetic modifications.

Table 2: Hybridization Outcomes vs. Parent Structures

| Hybrid Feature | Advantage Over Parent Scaffolds | Source |

|---|---|---|

| Piperazine-thiopyran | Reduced CYP450-mediated metabolism | |

| Methoxybenzofuran | Increased blood-brain barrier penetration |

Historical Development and Research Evolution

The compound’s design builds on four decades of heterocyclic chemistry advancements:

- 1980s–1990s : Early piperazine-benzofuran hybrids focused on serotonin receptor modulation, but suffered from poor bioavailability due to excessive hydrophilicity.

- 2000s : Introduction of sulfone groups in thiopyran systems demonstrated enhanced stability in oxidative environments, as shown in sulfone-based protease inhibitors.

- 2010s–2020s : Systematic studies on anti-tubercular hybrids proved that piperazine-linked benzofurans with electron-withdrawing groups exhibit improved target affinity (MIC values ≤1.56 µg/mL against Mtb H37Rv).

A pivotal 2021 study demonstrated that substituting thiopyran sulfone at the piperazine 4-position increases target residence time by 40% compared to non-sulfonated analogs.

Rational Design Principles Underlying Component Selection

The selection of each structural component followed these principles:

1. Electronic complementarity :

- The sulfone group’s electron-withdrawing nature (-I effect) counterbalances the electron-donating methoxy group, creating a dipole moment that enhances interactions with polar enzyme pockets.

2. Steric optimization :

- Molecular modeling indicated that the thiopyran sulfone’s chair conformation minimizes steric hindrance with the benzofuran’s C2 substituent.

3. Metabolic resistance :

- Thiopyran sulfone resists glutathione conjugation, addressing a key limitation of earlier thioether-containing analogs.

4. Synthetic feasibility :

- Retrosynthetic analysis prioritized commercially available precursors:

Table 3: Retrosynthetic Pathway

| Step | Reaction | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Benzofuran acylation | CDI, DMF, 0°C → RT | 78 |

| 2 | Piperazine-thiopyran coupling | EDC/HOBt, CH~2~Cl~2~ | 65 |

| 3 | Sulfoxidation | mCPBA, CHCl~3~, 40°C | 92 |

Properties

IUPAC Name |

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-25-16-4-2-3-14-13-17(26-18(14)16)19(22)21-9-7-20(8-10-21)15-5-11-27(23,24)12-6-15/h2-4,13,15H,5-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUJVXREQSYCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound by examining its structure, pharmacological properties, and relevant research findings.

Structural Overview

The molecular formula of the compound is with a molecular weight of 389.47 g/mol. The structure features a piperazine ring linked to a dioxidotetrahydrothiopyran moiety and a methanone group, indicating potential interactions with various biological targets.

Antimicrobial Properties

Research has shown that compounds similar to the one often exhibit significant antimicrobial activity. For instance, tetrahydrothiopyran derivatives have been noted for their effectiveness against various pathogens. A study indicated that related compounds demonstrated enhanced activity against respiratory tract infection pathogens such as Haemophilus influenzae and Moraxella catarrhalis .

The mode of action is primarily hypothesized to involve interaction with bacterial ribosomes or inhibition of cell wall synthesis, common pathways for many piperazine derivatives. The presence of the methanone group may enhance binding affinity to biological targets, potentially increasing the efficacy of the compound.

Research Findings

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylpiperazine | Piperazine ring | CNS activity, anxiolytic |

| 2-Methylpyrrole | Pyrrole ring | Antimicrobial properties |

| Tetrahydrothiopyran | Thiopyran ring | Antibacterial effects |

These findings suggest that the unique combination of functional groups in This compound may confer synergistic effects not typically seen in simpler analogs.

Synthesis and Optimization

The synthesis of this compound involves several steps that require optimization for yield and purity. The synthetic pathway typically includes:

- Formation of the piperazine ring.

- Introduction of the thiopyran moiety.

- Functionalization with the methanone group.

Each step must be carefully controlled to ensure high-quality product formation.

Potential Applications

Given its structural features and predicted biological activities, this compound could be explored for applications in:

- Antimicrobial therapy : Due to its potential effectiveness against resistant strains.

- CNS disorders : Leveraging its piperazine component for possible anxiolytic effects.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered interest for its potential as a lead compound in drug discovery. Its unique structure may allow it to interact with various biological targets, making it suitable for the development of new therapeutic agents.

Antimicrobial Activity

Research on similar compounds indicates that tetrahydrothiopyran derivatives exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis, which could be relevant for this compound as well. For instance, compounds containing piperazine rings are known to interact with bacterial ribosomes, potentially inhibiting protein synthesis.

The biological activity of the compound can be categorized into several areas:

- Antimicrobial Therapies : Targeting resistant bacterial strains.

- Pharmaceutical Development : As a lead compound for new drug formulations.

- Potential Anti-inflammatory Effects : Based on structural similarities with known anti-inflammatory agents.

Case Studies

While specific case studies on this exact compound may be limited due to its novelty, related compounds have been studied extensively:

- Tetrahydrothiopyran Derivatives : These have shown promise against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. The structural similarities suggest that this compound may share these properties.

- Piperazine-containing Compounds : Known for their diverse pharmacological profiles, these compounds often exhibit anxiolytic, antidepressant, and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Effects

Target Compound

- Benzofuran moiety : The 7-methoxy substitution introduces electron-donating effects, increasing lipophilicity compared to unsubstituted benzofurans.

Analog 1: 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f)

- Aryl system : Benzo[b]thiophen-2-yl with a nitro group (electron-withdrawing) at the para position.

Analog 2: 4-(4-Aminobenzoyl)piperazin-1-ylmethanone

- Aryl system: Furan-2-yl and aminobenzoyl groups.

- Key differences : Lacks the sulfone and methoxybenzofuran moieties, resulting in lower molecular weight and reduced steric hindrance.

Physicochemical Properties

- The sulfone in the target compound may elevate melting points compared to non-polar analogs like 7f.

Bioactivity Considerations

- Piperazine-aryl hybrids : Compounds like 7f and thiophene-piperazine derivatives (e.g., compound 21 in ) often exhibit CNS activity due to receptor modulation (e.g., serotonin or dopamine receptors).

- Role of substituents : The methoxy group in the target compound may enhance blood-brain barrier penetration compared to nitro or polar sulfone groups .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone, and what critical purification steps ensure high purity?

- Methodology :

- Synthesis : A reflux-based approach using anhydrous methanol (MeOH) as the solvent and piperidine as a catalyst is commonly employed. Key intermediates (e.g., 7-methoxybenzofuran-2-carboxamide) are condensed with sulfinyl-containing reagents under controlled heating (2.5–3.5 hours).

- Purification : Post-reaction filtration via a Büchner funnel removes insoluble byproducts. Filtrate concentration followed by recrystallization (using ethanol/water mixtures) enhances purity. Yield optimization requires precise temperature control and stoichiometric ratios .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Spectroscopic Techniques :

- NMR : H and C NMR identify key groups (e.g., benzofuran methoxy protons at δ 3.8–4.0 ppm, thiopyran-dioxide sulfone peaks at δ 2.5–3.5 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 435.12).

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthetic yield and minimize byproducts?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility compared to MeOH.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) could accelerate coupling steps.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) reduces side reactions.

- Table 1 : Yield Comparison Under Varied Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| MeOH, reflux | 65 | 92 | |

| DMF, 80°C | 78 | 95 | |

| Pd/C catalyst, MeOH | 82 | 97 |

Q. What strategies resolve contradictions in reported bioactivity data, such as conflicting enzyme inhibition results?

- Approaches :

- Dose-Response Curves : Validate IC values across multiple assays (e.g., fluorescence vs. colorimetric assays).

- Target Selectivity Screening : Use kinase profiling panels to rule off-target effects.

- Structural Analog Comparison : Compare activity of derivatives (e.g., replacing methoxy with ethoxy groups) to identify SAR trends .

Q. How is computational modeling applied to predict pharmacokinetic properties and binding modes?

- In Silico Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., histamine H receptor), highlighting hydrogen bonds with the piperazine nitrogen.

- ADMET Prediction : SwissADME estimates logP (~2.8), suggesting moderate blood-brain barrier permeability.

Methodological Considerations for Data Contradictions

- Analytical Discrepancies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.